molecular formula C11H12F3NO2 B14805250 N-Methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)acetamide

N-Methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B14805250
M. Wt: 247.21 g/mol
InChI Key: IYOSQNVUCGDERV-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)acetamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide moiety. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it valuable in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)acetamide typically involves the reaction of N-methoxy-N-methylacetamide with a trifluoromethyl-substituted benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction proceeds via nucleophilic acyl substitution, yielding the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-Methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its stability and lipophilicity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide
  • 4-Methoxy-3-(trifluoromethyl)benzoyl chloride
  • 4-Hydroxy-N-(3-(trifluoromethyl)phenyl)benzamide

Uniqueness

N-Methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The combination of the methoxy and trifluoromethyl groups enhances its stability and lipophilicity, making it particularly valuable in medicinal chemistry and other applications.

Properties

IUPAC Name

N-methoxy-N-methyl-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-15(17-2)10(16)7-8-3-5-9(6-4-8)11(12,13)14/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOSQNVUCGDERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC=C(C=C1)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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